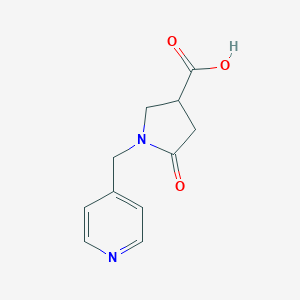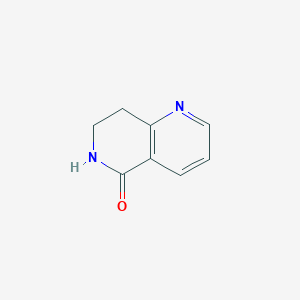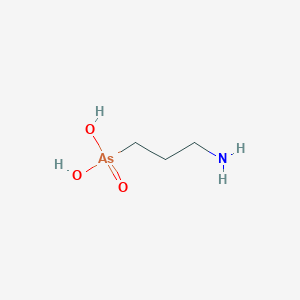
5-(Trimethylstannyl)-2'-deoxyuridine
Vue d'ensemble
Description
5-(Trimethylstannyl)-2’-deoxyuridine: is an organotin compound that features a trimethylstannyl group attached to the 5-position of the nucleoside 2’-deoxyuridine
Applications De Recherche Scientifique
Chemistry: 5-(Trimethylstannyl)-2’-deoxyuridine is used as a precursor in the synthesis of other nucleoside analogs through cross-coupling reactions. It serves as a versatile intermediate in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential antiviral and anticancer properties. Its ability to modify nucleosides makes it a candidate for developing new therapeutic agents.
Industry: The compound’s organotin moiety is of interest in materials science for the development of new polymers and catalysts.
Mécanisme D'action
Target of Action
5-(Trimethylstannyl)-2’-deoxyuridine is a synthetic compound that has been found to interact with the α4β2 nicotinic receptor . The α4β2 nicotinic receptor is a type of nicotinic acetylcholine receptor, which is a kind of protein that resides in the cell membrane of certain neurons and muscle cells. It plays a crucial role in transmitting signals within the nervous system.
Mode of Action
It is known that it binds to the α4β2 nicotinic receptor . This binding could potentially alter the receptor’s function, leading to changes in the transmission of signals within the nervous system.
Biochemical Pathways
Given its interaction with the α4β2 nicotinic receptor, it is likely that it influences pathways related to neurotransmission, particularly those involving acetylcholine, a key neurotransmitter in the nervous system .
Pharmacokinetics
A study involving a similar compound, 131i-5-ipn, showed that it had a high uptake ratio in melanin-positive b16f10 cells, indicating high specificity . This suggests that 5-(Trimethylstannyl)-2’-deoxyuridine may also have specific distribution patterns within the body.
Result of Action
Its interaction with the α4β2 nicotinic receptor suggests that it could influence neuronal signaling, potentially affecting various neurological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trimethylstannyl)-2’-deoxyuridine typically involves the stannylation of 2’-deoxyuridine. One common method is the reaction of 2’-deoxyuridine with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under an inert atmosphere to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for 5-(Trimethylstannyl)-2’-deoxyuridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the organotin reagents.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Trimethylstannyl)-2’-deoxyuridine can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through reactions such as the Stille coupling, where it reacts with organic halides in the presence of a palladium catalyst.
Oxidation Reactions: The compound can be oxidized to form tin oxides or other organotin compounds.
Reduction Reactions: Reduction of the uridine moiety can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Stille Coupling: Palladium catalysts, organic halides, and bases like cesium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted uridines depending on the halide used in the Stille coupling.
Oxidation Products: Tin oxides and other oxidized organotin compounds.
Reduction Products: Reduced forms of uridine derivatives.
Comparaison Avec Des Composés Similaires
5-Iodo-2’-deoxyuridine: Another modified nucleoside with antiviral properties.
5-Bromo-2’-deoxyuridine: Used in cancer research for its ability to incorporate into DNA and cause mutations.
5-Fluoro-2’-deoxyuridine: A well-known chemotherapeutic agent.
Uniqueness: 5-(Trimethylstannyl)-2’-deoxyuridine is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable tool in synthetic chemistry and a promising candidate for drug development.
Propriétés
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-trimethylstannylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N2O5.3CH3.Sn/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15;;;;/h2,5-6,8,12-13H,3-4H2,(H,10,14,15);3*1H3;/t5-,6+,8+;;;;/m0..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDVZLNWCJTGNH-OIXZBRQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Sn](C)(C)C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439455 | |
| Record name | AG-D-91032 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146629-34-7 | |
| Record name | AG-D-91032 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-(Trimethylstannyl)-2'-deoxyuridine so valuable in radiopharmaceutical development?
A: this compound serves as a versatile precursor for radiolabeling 2'-deoxyuridine with various halogens. This is achieved through a process called astatodestannylation, where the trimethylstannyl group is replaced by a radioisotope like Iodine-123, Iodine-125, Iodine-131, or Astatine-211. [, , ] This ability to incorporate different radiohalogens allows researchers to investigate and potentially harness the therapeutic potential of these isotopes in the form of radiolabeled 5-halo-2'-deoxyuridine analogs.
Q2: How does the radiolabeled product of this compound, 5-[211At]astato-2'-deoxyuridine, function within a cellular environment?
A: 5-[211At]astato-2'-deoxyuridine ([211At]AUdR), similar to its analog 5-iodo-2'-deoxyuridine (IUdR), exhibits targeted cytotoxicity towards cells undergoing DNA synthesis (S-phase). [] The mechanism involves its incorporation into the DNA of actively dividing cells. Once incorporated, the decay of Astatine-211, an alpha-emitter, releases high-energy alpha particles with a limited range. This localized energy deposition within the DNA leads to significant damage, ultimately resulting in cell death. []
Q3: What advantages does 5-[211At]astato-2'-deoxyuridine offer compared to existing radiopharmaceuticals using Auger electron emitters like Iodine-125 or Iodine-123?
A: While Auger electron emitters like Iodine-125 and Iodine-123, when incorporated into IUdR, demonstrate cytotoxicity, their effectiveness is limited to cells in the S-phase during exposure. [] In contrast, 5-[211At]astato-2'-deoxyuridine utilizes Astatine-211, an alpha-emitter. The higher linear energy transfer and greater range of alpha particles compared to Auger electrons offer the potential for improved homogeneity in tumor dose deposition. [] This means that [211At]AUdR could potentially target a broader range of tumor cells, including those not actively synthesizing DNA, leading to enhanced therapeutic efficacy.
Q4: What are the key characteristics of the radiolabeling method using this compound?
A: The synthesis of radiolabeled 5-halo-2'-deoxyuridine from this compound stands out due to its efficiency and speed. [] The reaction can be completed within 30 minutes, including the necessary thin-layer chromatography (TLC) for quality control. [] This rapid synthesis, coupled with impressive yields exceeding 95% and radiochemical purity greater than 99%, highlights the method's suitability for developing radiolabeling kits or generators for on-demand production of these crucial radiopharmaceuticals. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7R,8R,9S,13S,14S)-7,13-Dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B117660.png)











![[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B117706.png)

